molecular formula C7H10N2O B13479719 4-(Propan-2-yl)pyrimidin-5-ol

4-(Propan-2-yl)pyrimidin-5-ol

Cat. No.: B13479719
M. Wt: 138.17 g/mol
InChI Key: GSXIWHSIKIKOIB-UHFFFAOYSA-N
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Description

4-(Propan-2-yl)pyrimidin-5-ol is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-yl)pyrimidin-5-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a ZnCl₂-catalyzed three-component coupling reaction allows the synthesis of various pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves the use of NH₄I to promote a three-component tandem reaction of ketones, NH₄OAc, and N,N-dimethylformamide dimethyl acetal .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-yl)pyrimidin-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

4-(Propan-2-yl)pyrimidin-5-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-(Propan-2-yl)pyrimidin-5-ol involves its interaction with specific molecular targets. For instance, it may act on serine/threonine-protein kinases, which are required for checkpoint-mediated cell cycle arrest and activation of DNA repair in response to DNA damage . The compound’s effects are mediated through its binding to these targets, leading to the modulation of various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Uracil: A naturally occurring pyrimidine derivative found in RNA.

    Thymine: Another pyrimidine derivative found in DNA.

    Cytosine: A pyrimidine base found in both DNA and RNA.

Uniqueness

Unlike the naturally occurring pyrimidines, this compound is synthetically derived and can be tailored for specific research and industrial purposes .

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

4-propan-2-ylpyrimidin-5-ol

InChI

InChI=1S/C7H10N2O/c1-5(2)7-6(10)3-8-4-9-7/h3-5,10H,1-2H3

InChI Key

GSXIWHSIKIKOIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=NC=C1O

Origin of Product

United States

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